Product packaging for Quinazoline-8-carbaldehyde(Cat. No.:CAS No. 1823899-37-1)

Quinazoline-8-carbaldehyde

Cat. No.: B2922675
CAS No.: 1823899-37-1
M. Wt: 158.16
InChI Key: FXROZDCKLWDZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazoline-8-carbaldehyde (CAS 1823899-37-1) is a versatile aromatic heterocyclic building block extensively used in synthesizing novel compounds for pharmaceutical research and development. The quinazoline core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . Researchers utilize this aldehyde derivative, with its reactive formyl group at the 8-position, to construct complex molecular hybrids and analogs via condensation and cyclization reactions . These synthetic efforts aim to develop new therapeutic agents, as quinazoline-based compounds have established significance as key pharmacophores in several FDA-approved drugs, including kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib . The structural motif is frequently investigated for its potential in anticancer, anti-inflammatory, antimicrobial, and antihypertensive research, among other biological activities . This reagent serves as a fundamental starting material for constructing diverse quinazoline-based hybrids, aiding in the exploration of structure-activity relationships and the discovery of new lead compounds . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B2922675 Quinazoline-8-carbaldehyde CAS No. 1823899-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinazoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-5-8-3-1-2-7-4-10-6-11-9(7)8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXROZDCKLWDZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Quinazoline 8 Carbaldehyde and Its Structural Analogs

Classical and Foundational Approaches to Quinazoline (B50416) Ring Construction Relevant to 8-Substituted Derivatives

The traditional synthesis of the quinazoline skeleton relies on well-established cyclization strategies. researchgate.net These methods typically involve the construction of the pyrimidine (B1678525) ring onto a pre-functionalized benzene (B151609) precursor. For the synthesis of 8-substituted derivatives like Quinazoline-8-carbaldehyde, the key is the use of starting materials, such as ortho-functionalized anilines, where the desired substituent or its precursor is already in place at the adjacent position (C3 of the aniline (B41778) ring). mdpi.com

Condensation Reactions in the Formation of this compound Precursors

The initial step in many classical quinazoline syntheses is the condensation of a 2-aminobenzoyl derivative (like anthranilic acid) or a related compound with a one-carbon source. The Niementowski quinazoline synthesis, for example, involves the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives, and a related pathway can lead to quinazolinones. wikipedia.org A variation of this, first reported in 1895, reacts anthranilic acid with formamide (B127407) at elevated temperatures (125–130°C) to produce 3,4-dihydro-4-oxoquinazoline (a quinazolinone). nih.govmdpi.com To generate an 8-substituted quinazoline, a 3-substituted anthranilic acid is required.

Another foundational approach involves the condensation of 2-aminobenzonitriles with reagents that provide the remaining atoms for the pyrimidine ring. For instance, heating 2-aminobenzonitrile (B23959) with guanidine (B92328) is a known method for producing 2,4-diaminoquinazolines. mdpi.com The adaptability of these condensation reactions to incorporate a formyl group precursor at the C3 position of the aniline starting material is crucial for accessing the target molecule.

Intramolecular Cyclization Strategies for Eight-Position Functionalization

Following initial condensation or derivatization, an intramolecular cyclization is the key ring-forming step. Classical strategies often employ the cyclization of N-arylamidines. mdpi.comresearchgate.net These amidine intermediates can be prepared from ortho-functionalized anilines. The subsequent ring closure, often promoted by heat or acid/base catalysis, forges the pyrimidine ring. For 8-position functionalization, the starting N-aryl group must contain the desired substituent precursor ortho to the amine linkage.

The Bischler-Napieralski reaction, primarily used for synthesizing dihydroisoquinolines from β-arylethylamides using condensing agents like POCl₃ or P₂O₅, provides a conceptual framework for intramolecular electrophilic substitution. organic-chemistry.orgwikipedia.orgnrochemistry.com While not directly applied to quinazolines, the principle of cyclizing an amide onto an aromatic ring is a cornerstone of heterocyclic synthesis. organic-chemistry.org A more relevant classical approach is the synthesis reported by Siegmund Gabriel in 1903, where 2-aminobenzylamine is condensed with formic acid to yield a dihydroquinazoline (B8668462), which is subsequently oxidized. wikipedia.org To obtain this compound via this route, one would need to start with a suitably substituted 2-aminobenzylamine, such as 2-amino-3-formylbenzylamine.

Oxidative Protocols in the Synthesis of this compound

Oxidation is a critical step in many quinazoline syntheses, serving either to aromatize a dihydroquinazoline intermediate or to unmask the aldehyde functionality at the 8-position. mdpi.comorganic-chemistry.org The conversion of a dihydroquinazoline to the fully aromatic quinazoline is frequently achieved using a variety of oxidizing agents. wikipedia.org

Common oxidative strategies include:

Manganese Dioxide (MnO₂) : Often used for the oxidation of 2-aminobenzylamines condensed with aldehydes. mdpi.com

Hypervalent Iodine Reagents : Reagents like o-iodoxybenzoic acid (IBX) and iodobenzene (B50100) diacetate (PIDA) are effective for the tandem reaction of o-aminobenzylamines and aldehydes, leading to quinazolines under metal-free conditions. mdpi.comorganic-chemistry.org

Iodine (I₂) : Molecular iodine, often in the presence of a base like potassium carbonate, can promote oxidative C-C and C-H bond formations to construct the quinazoline ring. mdpi.comorganic-chemistry.org

Aerobic Oxidation : Using oxygen from the air as the terminal oxidant is a green and economical approach, often catalyzed by systems like CuCl/DABCO/4-HO-TEMPO or simply molecular iodine. organic-chemistry.orgnih.gov A laccase/DDQ cooperative catalytic system has also been used for aerobic oxidation in aqueous media. rsc.org

A specific example leading to a substituted this compound involves the use of phosphoryl oxychloride (POCl₃) in a reaction that results in both cyclization and formation of the aldehyde from a suitable precursor. rsc.org

Modern and Sustainable Synthetic Innovations for this compound Synthesis

Recent advancements in organic synthesis have focused on developing more sustainable, efficient, and atom-economical methods. These innovations often involve transition-metal-free pathways or the use of highly efficient catalysts to construct the quinazoline core. dntb.gov.ua

Transition-Metal-Free Synthetic Routes

Avoiding transition metals is a key goal in green chemistry, particularly for the synthesis of pharmaceutically relevant molecules. mdpi.com Several powerful metal-free strategies for quinazoline synthesis have emerged. mdpi.comunisa.it

Key transition-metal-free approaches include:

Iodine-Mediated Reactions : Molecular iodine can catalyze the amination of benzylic sp³ C-H bonds in 2-aminobenzophenones or 2-aminobenzyl alcohols with benzylamines, using oxygen as the oxidant under solvent-free conditions. organic-chemistry.org An I₂/KI system can also promote the oxidative cyclization of N,N'-disubstituted amidines. mdpi.comnih.gov

DMSO as a Synthon : Dimethyl sulfoxide (B87167) (DMSO) can serve as a source for the methine (=CH–) carbon in the synthesis of quinazolinones from 2-aminobenzamides, proceeding through an intramolecular oxidative annulation. rsc.orgresearchgate.net This method has been shown to be effective for producing biologically important quinazolinones under metal-free conditions. researchgate.netgaylordchemical.com

Photoredox Organocatalysis : Visible-light-mediated synthesis using an organocatalyst like Rose Bengal allows for the metal-free oxidative coupling of amidines to form quinazolines. mdpi.com

Base-Promoted Dehydrogenation : Potassium tertiary butoxide (KOtBu) can promote the synthesis of quinazolines from 2-aminobenzyl alcohols and aryl amides through an alcohol dehydrogenation strategy. unisa.it

Catalytic Approaches in this compound Synthesis

Catalysis offers a powerful tool for the efficient and selective synthesis of quinazolines, often under milder conditions and with broader substrate scope than classical methods. nih.gov These approaches include both transition-metal catalysis and other catalytic systems.

Transition-Metal Catalysis:

Copper-Catalyzed Reactions : Copper catalysts are widely used due to their low cost and toxicity. nih.gov Methods include the aerobic oxidative synthesis from aldehydes and 2-aminobenzylamines using a CuCl/DABCO/4-HO-TEMPO system and the three-component reaction of 2-aminobenzophenones, methylarenes, and NH₄OAc catalyzed by copper. organic-chemistry.orgmdpi.com

Iron-Catalyzed Reactions : Iron catalysts enable the efficient synthesis of quinazolines from 2-alkylamino N-H ketimine derivatives via sp³ C-H oxidation and intramolecular C-N bond formation. mdpi.com

Manganese-Catalyzed Reactions : Heterogeneous manganese oxide (α-MnO₂) catalysts can be used for the oxidative coupling of 2-aminobenzylamines with alcohols. frontiersin.org Homogeneous Mn(I)-pincer complexes have also been developed for the synthesis of quinazolines from 2-aminobenzyl alcohols and amides via an acceptorless dehydrogenative coupling (ADC) strategy. frontiersin.orgnih.gov

Cobalt-Catalyzed Reactions : Cobalt catalysts, such as Cp*Co(III), can achieve [4+2] cycloaddition of imines with dioxazolones for quinazoline synthesis. mdpi.com

Specific Synthesis of this compound Derivatives: A convergent approach has been developed for the synthesis of structurally diverse quinazolines, including several this compound analogs. rsc.org This method utilizes a Vilsmeier-Haack type reaction on pyrimidine precursors. Treatment of a 5-acetyl-6-methylpyrimidine derivative with phosphoryl oxychloride (POCl₃) in dimethylformamide (DMF) at 60°C leads to the formation of the fused quinazoline ring with the simultaneous introduction of the 8-carbaldehyde group. rsc.org

Palladium-Catalyzed C-H Activation and Annulation

Palladium catalysis has emerged as a powerful strategy for the synthesis of quinazoline scaffolds through C-H activation and annulation pathways. These methods offer novel routes to functionalized quinazolines from readily available starting materials.

One notable approach involves the palladium(II) acetate-catalyzed annulation of N-allylamidines. acs.orgnih.gov Under thermal conditions with an oxidant, this reaction proceeds via a Wacker-type mechanism to produce imidazole (B134444) derivatives. However, when conducted under microwave irradiation at elevated temperatures (e.g., 170 °C in xylene), the reaction pathway shifts to favor C-H activation, leading to the formation of quinazolines as the major product. acs.org This divergent synthesis allows for selective access to either imidazoles or quinazolines from the same starting material by simply modifying the reaction conditions. acs.org The scope of this method is broad, tolerating both electron-rich and electron-deficient substituents on the aryl amidine portion, affording the corresponding quinazolines in good to excellent yields. nih.gov

Another strategy employs the oxidative cycloaddition of 3-substituted quinazoline-2,4(1H,3H)-diones with diarylalkynes. researchgate.net This transformation is catalyzed by Pd(II) in the presence of a silver(I) oxidant and is believed to proceed through an initial N-H palladation of the quinazolinone, followed by an ortho C-H activation to generate a palladacycle intermediate, which then engages in the cycloaddition. researchgate.net While this specific example leads to more complex fused systems, the underlying principle of Pd-catalyzed C-H activation on a pre-existing quinazoline-related core highlights the versatility of this approach for further functionalization.

Table 1: Palladium-Catalyzed Synthesis of Quinazoline Analogs

Starting Materials Catalyst / Conditions Product Type Yield (%) Reference
N-Allylamidines Pd(OAc)₂, Xylene, 170 °C, MW Multisubstituted Quinazolines 73–94% acs.orgnih.gov
3-Substituted quinazoline-2,4(1H,3H)-diones + Diarylalkynes Pd(II), Ag(I) oxidant Azepino[3,2,1-ij]quinazoline-diones Moderate to Good researchgate.net
Copper-Catalyzed Cross-Coupling and Cyclocondensation Reactions

Copper-catalyzed reactions represent an economical and efficient alternative for constructing the quinazoline ring system. These methods often involve cascade or tandem sequences, enabling the formation of multiple bonds in a single operation.

A prominent example is the copper-catalyzed cascade reaction of (2-aminophenyl)methanols with various aldehydes. acs.org This process, utilizing a combination of a copper catalyst with cerium nitrate (B79036) hexahydrate and ammonium (B1175870) chloride, facilitates the synthesis of a wide array of 2-substituted quinazolines in moderate to excellent yields. acs.org Similarly, a highly efficient method for synthesizing quinazolines involves the copper-catalyzed tandem coupling of 2-halobenzaldehydes or 2-halophenylketones with amidine hydrochlorides. researchgate.net This approach is particularly relevant for synthesizing compounds like this compound, as the aldehyde functionality is incorporated from the starting material. The reaction proceeds smoothly for both aromatic and aliphatic amidines, yielding the desired quinazolines in high yields (61-95%). researchgate.net

Furthermore, copper catalysis is effective for the synthesis of quinazolin-4-ones. A novel imidoylative cross-coupling and cyclocondensation between 2-isocyanobenzoates and various amines has been developed. acs.org This reaction, catalyzed by copper(II) acetate (B1210297) in a solvent like anisole, provides a direct route to 3-substituted quinazolin-4-ones. The reaction tolerates a range of functional groups on both the amine and the isocyanobenzoate, demonstrating its utility in generating diverse analogs. acs.org

Table 2: Copper-Catalyzed Synthesis of Quinazoline Scaffolds

Starting Materials Catalyst / Conditions Product Type Yield (%) Reference
(2-Aminophenyl)methanol + Aldehyde Cu catalyst, Ce(NO₃)₃·6H₂O, NH₄Cl 2-Substituted Quinazolines Moderate to Excellent acs.org
2-Halobenzaldehyde + Amidine hydrochloride Cu catalyst 2-Substituted Quinazolines 61–95% researchgate.net
2-Isocyanobenzoate + Amine Cu(OAc)₂, Anisole, 120-150 °C 3-Substituted Quinazolin-4-ones Good acs.org
2-Bromobenzaldehyde + Amidine CuI/L-proline, K₂CO₃, H₂O, 80 °C 2,4-Disubstituted Quinazolines 81–96% mdpi.com
Manganese-Catalyzed Acceptorless Dehydrogenative Coupling

The use of earth-abundant and less toxic manganese catalysts for acceptorless dehydrogenative coupling (ADC) reactions has gained significant traction as a sustainable approach to N-heterocycles. sci-hub.se These reactions form C-N bonds through the coupling of alcohols with amines or their derivatives, liberating only hydrogen and water as byproducts. rsc.org

One such strategy involves the reaction of 2-aminobenzyl alcohol with primary amides, catalyzed by a manganese(I) complex with a phosphine-free NNN-tridentate ligand. acs.orgnih.gov This protocol provides an atom-economical route to quinazoline derivatives in good yields (58-81%). nih.gov The reaction proceeds via the initial manganese-catalyzed dehydrogenation of the alcohol to an aldehyde, which then condenses with the amide, followed by cyclization and a second dehydrogenation step to furnish the aromatic quinazoline ring. frontiersin.org

Another variation employs the dehydrogenative coupling of 2-aminobenzyl alcohols with nitriles, catalyzed by a well-defined NNS-manganese(I) pincer complex. sci-hub.senih.gov This method offers a sustainable pathway to a broad scope of quinazoline products. sci-hub.se These ADC methodologies highlight a significant advancement in green chemistry for the synthesis of the quinazoline core structure. rsc.orgnih.gov

Table 3: Manganese-Catalyzed Acceptorless Dehydrogenative Coupling for Quinazoline Synthesis

Coupling Partners Catalyst System Product Type Yield (%) Reference
2-Aminobenzyl alcohol + Primary amide Mn(I) salt + NNN-tridentate ligand Substituted Quinazolines 58–81% acs.orgnih.gov
2-Aminobenzyl alcohol + Nitrile NNS-Manganese(I) pincer complex Substituted Quinazolines Good sci-hub.senih.gov
2-Aminobenzamide (B116534) + Primary alcohol Well-defined Mn complex Quinazolin-4(3H)-ones Good rsc.org
Cobalt-Catalyzed C-H Functionalization Strategies

Cobalt, another earth-abundant first-row transition metal, has been successfully employed in C-H activation strategies for quinazoline synthesis. nih.gov These methods often leverage directing groups to achieve high regioselectivity.

A notable Co(III)-catalyzed approach involves the C-H activation of N-sulfinylimines or benzimidates and their subsequent annulation with dioxazolones, which serve as nitrile surrogates. mdpi.comfrontiersin.org The reaction, utilizing a Cp*Co(CO)I₂ catalyst and a silver activator, proceeds at elevated temperatures to produce 4-substituted quinazolines in good to high yields (39-94%). frontiersin.org The directing group on the starting arene guides the C-H activation, and the reaction tolerates a variety of substituents, allowing for the synthesis of diverse quinazoline structures. frontiersin.org

In a different approach, Cp*Co(III) catalysts have been used for the C-H hydroarylation of alkynes with 2-aryl quinazoline derivatives. acs.org This reaction functionalizes the C-H bond at the ortho position of the 2-aryl substituent. While this method modifies a pre-formed quinazoline, it demonstrates the power of cobalt catalysis for the late-stage functionalization of quinazoline analogs. The process requires an external oxidant, such as Cu(OAc)₂, to regenerate the active Co(III) catalyst. acs.org

Table 4: Cobalt-Catalyzed C-H Functionalization for Quinazoline Synthesis

Starting Materials Catalyst / Conditions Product Type Yield (%) Reference
Benzimidate + Dioxazolone Cp*Co(CO)I₂, AgNTf₂, DCE, 100-120 °C 4-Alkoxy/Aryl-quinazolines 39–94% mdpi.comfrontiersin.org
N-Sulfinylimine + Dioxazolone Cp*Co(CO)I₂, AgNTf₂, DCE, 100-120 °C 4-Aryl-quinazolines Good mdpi.comfrontiersin.org
2-Aryl quinazoline + Alkyne Cp*Co(III), Cu(OAc)₂ C-H Hydroarylated Quinazolines Good acs.org

Multicomponent Reactions (MCRs) for Diverse this compound Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules like quinazolines in a single, convergent step from three or more starting materials. researchgate.net This approach is prized for its operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. openmedicinalchemistryjournal.comresearchgate.net

One-pot MCRs are frequently used to produce various quinazoline derivatives. For instance, a three-component reaction of an appropriate aldehyde (such as a protected form of 3-aminobenzene-1,2-dicarbaldehyde to yield the desired this compound), isatoic anhydride, and a primary amine can be used to generate novel quinazoline scaffolds. researchgate.net Another well-established MCR involves the reaction of aromatic aldehydes, 2-aminobenzimidazole, and dimedone, which can be catalyzed by reusable solid acids under solvent-free conditions to produce benzimidazo-quinazolinones. openmedicinalchemistryjournal.com

Isocyanide-based MCRs, such as the Ugi four-component reaction, have also been adapted for quinazoline synthesis. A one-pot, three-component reaction between 2-formyl-benzoic acid, an amine, and an isocyanide can lead to the formation of complex oxazepine-quinazolinone bis-heterocyclic scaffolds. frontiersin.org In this transformation, an initial Ugi reaction is followed by an intramolecular amide-amide cyclocondensation to build the fused ring system. frontiersin.org The ability of MCRs to assemble complex heterocyclic frameworks from simple building blocks makes them a highly attractive strategy for accessing diverse this compound analogs. csic.es

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has become a widely adopted technique in organic synthesis to accelerate reaction rates, improve yields, and enable reactions that are difficult under conventional heating. nih.gov The synthesis of quinazolines and their derivatives has significantly benefited from this technology. nih.govfrontiersin.org

Microwave heating has been successfully applied to metal-catalyzed reactions. For example, the palladium-catalyzed synthesis of quinazolines from N-allylamidines shows a dramatic shift in selectivity under microwave irradiation, favoring the quinazoline product over the imidazole formed with conventional heating. acs.orgnih.gov Copper-catalyzed syntheses are also amenable to microwave assistance. The synthesis of quinazolinone derivatives from ortho-halo aromatic carboxylic acids and guanidine hydrochloride using a Cu₂O catalyst is accomplished in just 20 minutes at 120 °C under microwave conditions. mdpi.com Fast, eco-friendly microwave-assisted S-alkylation reactions of 2-chloromethyl-3-methylquinazolin-4(3H)-one have also been reported in aqueous media. rsc.org

Furthermore, microwave irradiation can facilitate solvent-free reactions, enhancing the green credentials of a synthetic protocol. The condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters to form polyheterocyclic systems proceeds rapidly and in high yield under solvent-free microwave conditions. nih.gov

Ultrasound-Promoted Synthesis Techniques

Ultrasound irradiation is another non-conventional energy source that can enhance chemical reactivity through the phenomenon of acoustic cavitation. The intense local temperatures and pressures generated by the collapse of cavitation bubbles can promote reactions, often at lower bulk temperatures and in shorter timeframes than traditional methods. nih.govsci-hub.se

The synthesis of quinazoline derivatives has been effectively promoted by ultrasound. An environmentally friendly and mild Bischler cyclization to access a library of quinazoline derivatives was developed using ultrasonic promotion. nih.gov In one reported procedure, the cyclization step to form the quinazoline core from 2-aminobenzamide was conducted in aqueous ammonia (B1221849) under 250 W ultrasound irradiation at 80 °C for 3 hours. nih.gov

Ultrasound has also been used in conjunction with catalysts and in multicomponent reactions. A one-pot condensation of a carboxylic acid, an anthranilic acid, and a primary aromatic amine in an ionic liquid was performed under ultrasound irradiation to produce 4(3H)-quinazolinones with improved yields and a simple workup. ujpronline.com The use of ultrasound can lead to the formation of fine emulsions, increasing the effective surface area of reactants and catalysts, which is particularly beneficial in heterogeneous reactions. sci-hub.se This technique offers a valuable, energy-efficient tool for the synthesis of this compound and its analogs. researchgate.net

Utilization of Ionic Liquids as Green Reaction Media and Catalysts

The principles of green chemistry have increasingly guided the development of synthetic routes for heterocyclic compounds, with ionic liquids (ILs) emerging as a pivotal technology. Ionic liquids are salts with melting points below 100°C, possessing unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency and acidity. mdpi.com These characteristics make them attractive alternatives to volatile organic solvents, functioning as both reaction media and catalysts in the synthesis of quinazolines. openmedicinalchemistryjournal.com

The application of ILs in quinazoline synthesis is diverse, leveraging their tunable nature to drive reactions efficiently. Acidic ionic liquids, for instance, can function as intrinsic catalysts and solvents, streamlining the process by eliminating the need for a separate catalyst. rsc.orgresearchgate.net This approach offers advantages like straightforward work-up procedures, reduced reaction times, and an improved environmental profile. rsc.org A synergistic effect has also been observed when using ILs in combination with other solvents; for example, the use of an ionic liquid with DMSO can significantly enhance reaction rates due to the combined polarity and the inherent Brønsted acidity of the IL. scirp.org

Basic ionic liquids have also been successfully employed. Imidazolium-based basic ILs can act as surfactants in aqueous media, forming micelles that solubilize hydrophobic reactants. nih.gov This micellar catalysis increases the contact between reactants and the catalytic sites, demonstrating superior performance compared to traditional bases like NaOH in the condensation reactions that form the quinazoline core. nih.gov

To enhance catalyst recovery and reusability, researchers have immobilized ionic liquids on solid supports or developed magnetic ILs. Nanoporous TiO2 functionalized with an ionic liquid bridge has been shown to be an efficient and reusable heterogeneous catalyst for quinazoline synthesis under solvent-free conditions. tandfonline.com Similarly, magnetic ionic liquids, such as butylmethylimidazoliumtetrachloroferrate (bmim[FeCl4]), allow for easy separation of the catalyst from the reaction mixture using an external magnet, combining high efficiency with practical convenience. frontiersin.org

The table below summarizes various ionic liquid systems used in the synthesis of quinazoline and its derivatives.

Ionic Liquid SystemRoleType of SynthesisKey Advantages
Acidic Ionic LiquidSolvent and CatalystGeneral Quinazoline SynthesisSelf-catalysis, easy workup, green approach. rsc.org
Basic [PRIm][OH]Catalyst and SurfactantQuinazolinone Synthesis in WaterForms micelles, enhances reactant contact. nih.gov
[bmim][FeCl4] (Magnetic IL)CatalystMulticomponent Quinazoline SynthesisEasy magnetic separation, high yield, solvent-free. frontiersin.org
TiO2-supported ILHeterogeneous CatalystQuinazoline SynthesisReusability, solvent-free conditions, high efficiency. tandfonline.com
SO3H-functionalized ILsCatalyst and SolventBenzothiazoloquinazoline SynthesisEco-friendly, halogen-free, efficient domino reaction. openmedicinalchemistryjournal.com
Ionic Liquid / DMSOCo-catalyst SystemNiementowski Quinazolinone SynthesisSynergistic rate enhancement, high yields. scirp.org

Strategies for Regioselective Introduction of the Carbaldehyde Group at the 8-Position

Achieving regioselectivity is a paramount challenge in the functionalization of polycyclic aromatic heterocycles like quinazoline. The introduction of a carbaldehyde group specifically at the C8-position requires precise control to avoid reactions at other, more electronically favored positions. Methodologies to achieve this selectivity primarily rely on two approaches: direct C-H functionalization guided by a directing group and the ortho-formylation of an aniline precursor prior to cyclization.

C-H Functionalization via Directing Groups:

A powerful strategy for controlling regioselectivity in C-H activation is the use of a directing group. acs.org While direct C8-formylation of a pre-formed quinazoline is challenging, analogous strategies in the closely related quinoline (B57606) system provide a blueprint. The use of a quinoline N-oxide, for example, positions a metal catalyst in proximity to the C8-H bond. acs.orgmdpi.com The nitrogen atom's lone pair coordinates to the metal center, facilitating the activation and subsequent functionalization of the adjacent C8-H bond with high selectivity. Rhodium(III) and Palladium catalysts have been effectively used for C8-functionalization of quinoline N-oxides with various coupling partners. acs.orgresearchgate.net The N-oxide group acts as a traceless directing group, as it can be removed after the desired functionalization is achieved. researchgate.net This principle is a cornerstone for the site-selective synthesis of 8-substituted aza-heterocycles.

Formylation of Aniline Precursors:

An alternative and highly effective strategy involves introducing the formyl group at the correct position on a precursor molecule before the quinazoline ring is constructed. The Vilsmeier-Haack reaction is a classic method for the ortho-formylation of activated aromatic rings, including aniline derivatives. researchgate.net By performing an ortho-formylation on a substituted aniline, a 2-amino-benzaldehyde derivative is generated. This intermediate, which already contains the required carbaldehyde group at the position that will become C8 of the quinazoline, can then be cyclized with a suitable nitrogen source (such as formamide or ammonium acetate) to yield the target this compound. This approach circumvents the regioselectivity issues associated with functionalizing the intact quinazoline ring.

Furthermore, multicomponent reactions offer a streamlined route where the ortho-functionalization occurs in situ. For instance, a four-component reaction has been described for synthesizing substituted quinazolines directly from simple anilines, where the C-H bond ortho to the amino group is directly functionalized under metal-free conditions. rsc.org

The following table outlines key strategies for achieving C8-functionalization.

StrategyMethodKey Reagents/CatalystTarget PositionDescription
C-H FunctionalizationDirecting Group ApproachQuinoline N-oxide, Pd or Rh catalystC8The N-oxide directs the metal catalyst to the adjacent C8 position for selective functionalization. acs.orgresearchgate.net
Precursor ModificationVilsmeier-Haack ReactionN,N-Dimethylformamide (DMF), POCl3ortho to amino groupFormylation of an aniline precursor to create a 2-aminobenzaldehyde (B1207257) intermediate for subsequent cyclization. researchgate.net
Multicomponent SynthesisIn-situ C-H FunctionalizationAnilines, Aldehydes, Ammonium Iodideortho to amino groupA metal-free, four-component reaction directly functionalizes the aniline's ortho C-H bond during quinazoline formation. rsc.org

Chemical Reactivity and Derivatization Pathways of Quinazoline 8 Carbaldehyde

Reactions Involving the Aldehyde Functional Group (e.g., Reductions, Oxidations, Condensations)

The aldehyde group at the 8-position of the quinazoline (B50416) ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Reductions: The aldehyde can be readily reduced to the corresponding primary alcohol, (quinazolin-8-yl)methanol. This transformation can be achieved using a range of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can serve as a precursor for further derivatization, including etherification and esterification reactions.

Oxidations: Oxidation of the aldehyde group yields quinazoline-8-carboxylic acid. vulcanchem.com This conversion can be accomplished using various oxidizing agents, such as potassium permanganate (B83412) or Jones reagent. The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. vulcanchem.com

Condensations: The aldehyde functionality readily participates in condensation reactions with a variety of nucleophiles. For instance, it can react with primary amines to form Schiff bases (imines). It can also undergo condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in Knoevenagel-type reactions to generate α,β-unsaturated systems. Wittig reactions with phosphorus ylides provide a route to various alkene derivatives.

A notable application of this reactivity is in multicomponent reactions. For example, quinazoline derivatives can be synthesized in one-pot, three-component reactions involving an aldehyde, an amine, and a third component, highlighting the utility of the aldehyde group in constructing complex molecular architectures. openmedicinalchemistryjournal.comnih.govopenmedicinalchemistryjournal.com

Nucleophilic Substitution Reactions on the Quinazoline Core

The quinazoline ring system, being electron-deficient, is susceptible to nucleophilic attack. The pyrimidine (B1678525) ring, in particular, is activated towards nucleophilic substitution, with the 4-position being more reactive than the 2-position. wikipedia.orgnih.gov While the presence of the aldehyde group at the 8-position primarily influences the reactivity of the benzene (B151609) part of the ring, it can electronically affect the quinazoline core.

Halogenated quinazolines, particularly at the 2- and 4-positions, are excellent substrates for nucleophilic substitution reactions. wikipedia.org Nucleophiles such as amines, alkoxides, and thiolates can displace the halide to introduce a wide range of functional groups. For example, 2- and 4-halo derivatives of quinazoline readily react with nucleophiles like piperidine. wikipedia.org Although direct nucleophilic substitution on the unsubstituted quinazoline ring is less common, it can occur with strong nucleophiles like sodamide or hydrazine, which typically add across the C4=N3 double bond first, followed by rearomatization to yield 4-amino or 4-hydrazinoquinazolines. nih.govscispace.com

Electrophilic Substitution Reactions on the Benzene Ring of Quinazoline-8-carbaldehyde

In contrast to the electron-deficient pyrimidine ring, the fused benzene ring of the quinazoline system is more amenable to electrophilic substitution. wikipedia.org The directing effect of the substituents on the benzene ring determines the position of electrophilic attack. The order of reactivity for electrophilic substitution on the unsubstituted quinazoline ring is 8 > 6 > 5 > 7. wikipedia.orgnih.gov

For this compound, the aldehyde group is a deactivating group and a meta-director. However, the nitrogen atoms in the pyrimidine ring also exert a strong deactivating effect on the adjacent benzene ring. The interplay of these directing effects will influence the regioselectivity of electrophilic substitution. Nitration is a well-documented electrophilic substitution reaction for quinazolines, typically occurring at the 6-position when treated with fuming nitric acid in concentrated sulfuric acid. nih.govscispace.com Halogenation reactions can also be performed, introducing bromine or fluorine at specific positions, which can be crucial for modulating the biological activity of the resulting derivatives. vulcanchem.com

Reaction TypeReagentsPosition of SubstitutionReference
NitrationFuming HNO₃, H₂SO₄6-position nih.govscispace.com
HalogenationElectrophilic halogenating agentse.g., 6-position vulcanchem.com

Alkylation Reactions Affecting Nitrogen Atoms and Carbon Centers

Alkylation of the quinazoline ring system can occur at several positions. The nitrogen atoms of the pyrimidine ring are nucleophilic and can be alkylated. Specifically, the N3 atom is prone to protonation and alkylation. wikipedia.org Alkylation of the quinazoline nitrogen can lead to the formation of quinazolinium salts, which can then undergo further reactions. nih.govscispace.com

Alkylation can also be directed to carbon centers. For instance, lithiation of the quinazoline ring followed by reaction with an alkyl halide can introduce alkyl groups at specific positions. cardiff.ac.uk This method provides a powerful tool for the regioselective functionalization of the quinazoline scaffold.

Addition Reactions Across Double Bonds within the Heterocycle

The C=N double bonds within the pyrimidine ring of quinazoline are susceptible to addition reactions, particularly when the ring is activated by protonation or alkylation at N3. wikipedia.org A variety of nucleophiles can add across the C4=N3 double bond. nih.govscispace.com These include:

Sodium bisulfite

Hydrogen cyanide

Organometallic reagents like Grignard reagents (e.g., methyl, ethyl, phenyl magnesium halides) and organolithium compounds (e.g., phenyl lithium). nih.govscispace.com

Active methylene compounds such as acetone, acetophenone, and cyclohexanone. nih.govscispace.com

These addition reactions typically lead to the formation of 4-substituted-3,4-dihydroquinazolines. nih.govscispace.com

NucleophileProductReference
Sodium bisulfite4-Sulfonato-3,4-dihydroquinazoline nih.govscispace.com
Hydrogen cyanide4-Cyano-3,4-dihydroquinazoline nih.govscispace.com
Phenylmagnesium bromide4-Phenyl-3,4-dihydroquinazoline nih.govscispace.com
Acetone4-(1-Hydroxy-1-methylethyl)-3,4-dihydroquinazoline nih.govscispace.com

Reductive and Oxidative Transformations of the Quinazoline Ring System

The quinazoline ring system can undergo both reduction and oxidation, leading to different heterocyclic structures.

Reduction: Selective reduction of the pyrimidine ring can be achieved to yield dihydroquinazolines or tetrahydroquinazolines. diva-portal.org For example, 3,4-dihydroquinazolines can be synthesized by the selective reduction of the quinazoline ring. diva-portal.org Complete reduction of the heterocyclic ring can also be accomplished under more forcing conditions.

Oxidation: Oxidation of the quinazoline ring can lead to the formation of quinazolinones. For instance, oxidation of quinazoline with hydrogen peroxide in an acidic medium can yield 3,4-dihydro-4-oxoquinazoline (4-quinazolinone). nih.govscispace.com The nitrogen atoms can also be oxidized to form N-oxides. researchgate.netmdpi.com Quinazoline 3-oxides are valuable intermediates for further synthetic transformations. researchgate.net

Strategic Derivatization for Pharmacophore Modification and Diversity-Oriented Synthesis

The diverse reactivity of this compound makes it an excellent starting material for the synthesis of compound libraries for drug discovery. openmedicinalchemistryjournal.comnih.gov The aldehyde group serves as a key handle for introducing molecular diversity.

Pharmacophore Modification: The quinazoline scaffold is a "privileged" structure in medicinal chemistry, found in numerous biologically active compounds. researchgate.netopenmedicinalchemistryjournal.com By strategically modifying the aldehyde group and performing reactions on the quinazoline core and the benzene ring, the pharmacophoric features of the molecule can be fine-tuned to optimize its interaction with biological targets. nih.gov For example, the aldehyde can be converted into various functional groups that can act as hydrogen bond donors or acceptors, or can be used to link the quinazoline core to other pharmacophoric fragments.

Diversity-Oriented Synthesis (DOS): this compound is a valuable building block in diversity-oriented synthesis, a strategy aimed at creating structurally diverse small molecules. openmedicinalchemistryjournal.comnih.govnih.gov Multicomponent reactions starting from this aldehyde can rapidly generate complex and diverse molecular scaffolds. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com This approach allows for the efficient exploration of chemical space to identify novel bioactive compounds.

Structure Activity Relationship Sar and Molecular Design of Quinazoline 8 Carbaldehyde Derivatives

Elucidation of Key Structural Elements Governing Biological Activity

The biological activity of quinazoline (B50416) derivatives is intrinsically linked to their core structure, which consists of a fused benzene (B151609) and pyrimidine (B1678525) ring. mdpi.com This bicyclic system serves as a versatile scaffold for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comtandfonline.com The specific arrangement of nitrogen atoms within the pyrimidine ring is a critical determinant of the molecule's ability to interact with biological targets. nih.gov

Key structural features that govern the biological activity of quinazoline derivatives include:

The Quinazoline Core: The fundamental quinazoline ring system is a primary pharmacophore, essential for the molecule's interaction with various biological targets. mdpi.comresearchgate.net

Substituents at Position 2 and 4: Modifications at the 2nd and 4th positions of the quinazoline ring have been shown to be crucial for activities such as antitumor and phosphoinositide 3-kinase δ (PI3Kδ) inhibition. rsc.orgrsc.org For instance, the introduction of an amide group at the 2nd position can induce cytotoxicity. rsc.org

Substituents at Position 6 and 7: The nature of substituents at the 6 and 7-positions significantly influences the molecule's potency and selectivity. For example, the presence of –OCH3 groups at these positions is essential for cytotoxicity in certain cancer cell lines. rsc.org

The Aldehyde Group at Position 8: The carbaldehyde group at the 8th position introduces a reactive site that can participate in various chemical reactions and interactions with biological macromolecules. While specific data on quinazoline-8-carbaldehyde is limited, the aldehyde functionality is known to be a key feature in other bioactive molecules.

Positional Effects of Substituents on the this compound Scaffold

The placement of substituents on the quinazoline scaffold is a critical factor that dictates the biological activity and selectivity of the derivatives. Even minor changes in the position of a functional group can lead to significant alterations in the compound's pharmacological profile.

Studies on various quinazoline derivatives have highlighted the following positional effects:

C-4 Position: The aniline (B41778) moiety at the C-4 position has been identified as a key determinant for selectivity in inhibiting HER2 over EGFR. nih.gov

C-6 Position: Substituents at the C-6 position also play a vital role in the selectivity of HER2 inhibitors. nih.gov

C-8 Position: In electrophilic substitution reactions, the expected order of reactivity for the quinazoline ring is 8 > 6 > 5 > 7 > 4 > 2, indicating that the 8-position is a primary site for modification. nih.gov The introduction of a halogen at the 6 and 8 positions has been shown to enhance antimicrobial activities. ijmpr.in

The following table summarizes the impact of substituent positions on the biological activity of quinazoline derivatives based on various studies.

PositionSubstituentBiological ActivityReference
C-4 Aniline moietyHER2 over EGFR selectivity nih.gov
C-6 Various substituentsHER2 over EGFR selectivity nih.gov
C-6, C-8 HalogenEnhanced antimicrobial activity ijmpr.in
C-2, C-4 Various substituentsPI3Kδ inhibitory activity rsc.org

Rational Design of this compound Hybrid Molecules

Molecular hybridization is a promising strategy in drug design that involves combining two or more pharmacologically active moieties into a single molecule. nih.gov This approach aims to create hybrid compounds with improved potency, selectivity, and the ability to interact with multiple biological targets. nih.gov The quinazoline scaffold is a popular choice for developing such hybrid molecules due to its broad spectrum of biological activities. mdpi.comnih.gov

Examples of rationally designed quinazoline hybrid molecules include:

Quinazoline-Chalcone Hybrids: These hybrids have demonstrated considerable inhibition of beta-hematin formation, suggesting potential as antiparasitic agents. mdpi.com

Quinazoline-Artemisinin Hybrids: These compounds have shown potent antiviral activity against cytomegalovirus. mdpi.com

Quinazolinone-Indolyl Amides: Designed for anticancer activity, the substituent at the phenyl ring attached to the amide nitrogen is crucial for their anti-proliferative effects. rsc.org

Rhodanine-Based Quinazolinone Hybrids: The SAR study of these hybrids revealed that bulky, hydrophobic, and electron-withdrawing substituents at the para position of the phenyl ring linked to the 3rd position of the quinazolinone moiety are essential for anti-proliferative activity. rsc.org

The design of these hybrid molecules often involves linking the this compound core to other bioactive scaffolds through various linkers, leveraging the unique chemical properties of the aldehyde group for conjugation.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target and elicit a pharmacological response. Conformational analysis, often aided by molecular modeling techniques, provides valuable insights into the spatial arrangement of atoms and functional groups, which is essential for understanding biological recognition. rsc.org

For quinazoline derivatives, molecular modeling studies have been instrumental in:

Identifying Key Interactions: Molecular docking studies have helped to elucidate the binding modes of quinazoline derivatives with their target proteins, such as EGFR kinase. These studies have shown that the quinazoline ring's nitrogen and oxygen can form hydrogen bonds with the active site. nih.gov

Explaining Structure-Activity Relationships: Computational studies have been crucial in understanding the relationship between the chemical structure of quinazoline derivatives and their biological activity. researchgate.net For example, 3D-QSAR models have been used to identify the critical structural factors affecting PI3Kδ inhibitory activity, indicating that electrostatic and hydrophobic fields have the most significant impact. rsc.org

Guiding the Design of Novel Inhibitors: Based on the insights gained from molecular modeling, novel inhibitors with higher predicted activity and binding affinity have been designed. rsc.org For instance, molecular dynamics simulations have been used to study the stable docking conformation of designed compounds, revealing strong hydrogen bond interactions with key residues. rsc.org

The conformational flexibility of the substituents on the this compound scaffold, including the aldehyde group itself, will significantly influence how the molecule fits into the binding pocket of a target protein, thereby affecting its biological activity.

Pharmacological Spectrum and Biological Activities of Quinazoline 8 Carbaldehyde Derivatives

Anticancer and Antitumor Potency

A comprehensive review of scientific literature was conducted to ascertain the anticancer and antitumor properties of Quinazoline-8-carbaldehyde derivatives. Despite the broad investigation into the anticancer activities of the larger quinazoline (B50416) class, specific data focusing on derivatives of this compound remains largely uncharacterized in publicly accessible research.

Inhibition of Malignant Cell Growth and Proliferation

There is a lack of specific studies investigating the inhibitory effects of this compound derivatives on malignant cell growth and proliferation. While the general class of quinazoline compounds has been extensively studied for antiproliferative effects, research has not specifically detailed the efficacy of derivatives from the 8-carbaldehyde isomer.

Induction of Apoptosis in Cancer Cell Lines

No specific research detailing the induction of apoptosis in cancer cell lines by this compound derivatives was identified. The mechanisms by which this specific subclass of quinazolines might trigger programmed cell death have not been elucidated in the available literature.

Modulation of Specific Kinase Pathways (e.g., EGFR, PI3K/Akt/mTOR)

While numerous quinazoline derivatives are known to be potent inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and pathways like PI3K/Akt/mTOR, there is no specific data available that details such activity for derivatives of this compound. The structure-activity relationship for kinase inhibition concerning substitution at the 8-position with a carbaldehyde group has not been reported.

Interaction with Tubulin Dynamics

The effect of this compound derivatives on tubulin polymerization and microtubule dynamics is an area that has not been specifically explored in the available scientific literature. Consequently, there is no data on whether these compounds can act as mitotic inhibitors by targeting the microtubule cytoskeleton.

Topoisomerase Inhibition

There are no available studies that have evaluated the potential of this compound derivatives to act as topoisomerase inhibitors. The ability of these specific compounds to interfere with DNA replication and repair through this mechanism remains unknown.

Other Therapeutic Potentials (e.g., Antihypertensive, Anticonvulsant, Antidiabetic, Antidepressant, Anti-HIV)

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline and focuses solely on this compound derivatives. Information on related but structurally distinct compounds, such as quinoline-carbaldehydes or other substituted quinazolines, falls outside the explicit scope of this request.

Mechanistic Insights into the Biological Actions of Quinazoline 8 Carbaldehyde Derivatives

Identification and Characterization of Molecular Targets

Quinazoline (B50416) derivatives are recognized for their ability to interact with a diverse array of molecular targets, a characteristic that underpins their broad spectrum of pharmacological activities. nih.govmdpi.com These targets are primarily proteins, including enzymes and receptors, that play pivotal roles in disease pathogenesis. The versatility of the quinazoline core allows for chemical modifications that can be tailored to achieve high affinity and selectivity for a specific target. mdpi.com

Key molecular targets for quinazoline derivatives include:

Tyrosine Kinases: This is the most prominent class of targets for quinazoline-based compounds. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical targets in oncology, and numerous quinazoline derivatives have been developed as their inhibitors. mdpi.comnih.gov Other targeted kinases include HER2 and CDK2. nih.gov

Enzymes: Beyond kinases, quinazoline derivatives inhibit a variety of other enzymes. These include Dihydrofolate Reductase (DHFR) and Poly-(ADP-ribose)-polymerase (PARP), which are important in cancer therapy. nih.gov They also target enzymes involved in metabolic and inflammatory processes such as α-glycosidase, acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrases. nih.gov In bacteria, DNA gyrase has been identified as a key target. nih.gov

Other Proteins: Research has shown that some quinazoline derivatives can interfere with tubulin polymerization, a mechanism exploited by certain anticancer agents. nih.gov Another target is the P-glycoprotein (P-gp), an efflux pump involved in multidrug resistance. researchgate.net

Table 1: Key Molecular Targets of Quinazoline Derivatives
Target ClassSpecific TargetAssociated Disease/Process
Tyrosine KinasesEpidermal Growth Factor Receptor (EGFR)Cancer
Vascular Endothelial Growth Factor Receptor (VEGFR)Cancer (Angiogenesis)
HER2, CDK2Cancer
EnzymesDihydrofolate Reductase (DHFR)Cancer, Bacterial Infections
Poly-(ADP-ribose)-polymerase (PARP)Cancer
Acetylcholinesterase / ButyrylcholinesteraseNeurodegenerative Diseases
α-glycosidaseDiabetes
DNA GyraseBacterial Infections
Other ProteinsTubulinCancer
P-glycoprotein (P-gp)Multidrug Resistance

Ligand-Receptor Binding Interactions

The therapeutic effect of quinazoline derivatives is contingent upon their precise binding to the active or allosteric sites of their target proteins. Molecular docking and simulation studies have provided detailed insights into these interactions at an atomic level. researchgate.net For instance, the binding of 4-anilinoquinazoline derivatives to the ATP-binding pocket of EGFR tyrosine kinase is a well-characterized interaction. nih.gov

Key stabilizing interactions often involve hydrogen bonds with backbone residues, such as Met793 in EGFR. researchgate.net Hydrophobic and van der Waals interactions also play a crucial role in anchoring the ligand within the binding site. The specific substitution patterns on the quinazoline ring dictate the nature and strength of these interactions, thereby influencing the compound's potency and selectivity. In some cases, derivatives are designed to form covalent bonds with specific residues, such as cysteine, leading to irreversible inhibition. nih.gov

Enzyme Inhibition Kinetics and Specificity

Many quinazoline derivatives function as enzyme inhibitors, and their efficacy is quantified by kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values provide a measure of the compound's potency. Studies have demonstrated that novel quinazolinone derivatives can exhibit potent inhibitory activities against various enzymes, often surpassing the potency of standard inhibitors. nih.gov

For example, certain series of quinazoline derivatives have shown Kᵢ values in the nanomolar range against acetylcholinesterase and butyrylcholinesterase. nih.gov Similarly, potent inhibition has been observed against carbonic anhydrases and α-glycosidase. nih.gov In the context of cancer, dual inhibitors targeting both EGFR and VEGFR-2 have been developed with IC₅₀ values in the low nanomolar range. mdpi.com The mechanism of inhibition is often competitive, with the derivative competing with the enzyme's natural substrate, such as ATP in the case of kinases. nih.gov

Table 2: Enzyme Inhibition Data for Select Quinazoline Derivatives
Enzyme TargetInhibition ParameterReported Value RangeReference Inhibitor Value (Kᵢ)
α-glycosidaseKᵢ19.28 - 135.88 nM187.71 nM
AcetylcholinesteraseKᵢ0.68 - 23.01 nM53.31 nM
ButyrylcholinesteraseKᵢ1.01 - 29.56 nM58.16 nM
Human Carbonic Anhydrase IKᵢ10.25 - 126.05 nM248.18 nM
Human Carbonic Anhydrase IIKᵢ13.46 - 178.35 nM323.72 nM
EGFRIC₅₀0.01 - 0.02 µMN/A
VEGFR-2IC₅₀0.05 - 0.08 µMN/A

Data compiled from studies on various quinazoline derivative series. mdpi.comnih.gov

Investigation of Cellular Signaling Pathways Modulated by Quinazoline-8-carbaldehyde Derivatives

By engaging with their molecular targets, quinazoline derivatives can profoundly influence intracellular signaling pathways that govern cell fate. The inhibition of receptor tyrosine kinases like EGFR and VEGFR disrupts major oncogenic signaling cascades, including the PI3K-Akt and Ras-MAPK pathways, which are central to cell proliferation, survival, and angiogenesis. nih.govnih.gov

Furthermore, some quinazoline derivatives have been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival, contributing to their anti-cancer and anti-inflammatory effects. arabjchem.org The modulation of these pathways can culminate in various cellular outcomes. Many anticancer quinazolines induce apoptosis (programmed cell death) by altering the expression of apoptosis-related proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2, leading to the activation of caspases. nih.gov They can also cause cell cycle arrest, for instance at the G2/M or S phase, thereby halting cancer cell proliferation. mdpi.comnih.gov

Mechanisms of Overcoming Drug Resistance in Therapeutic Applications

A significant challenge in chemotherapy is the development of drug resistance. In the context of quinazoline-based EGFR inhibitors, a common mechanism of acquired resistance is the emergence of secondary mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, which hinders the binding of first-generation inhibitors like gefitinib. nih.govmdpi.com

To counter this, next-generation quinazoline derivatives have been engineered. Second-generation inhibitors bind irreversibly, while third-generation inhibitors, such as osimertinib, were specifically designed to be effective against EGFR variants harboring the T790M mutation. mdpi.commdpi.com However, resistance can still emerge through further mutations, like C797S, prompting the development of fourth-generation allosteric inhibitors that bind to a different site on the enzyme. nih.gov

Other strategies to combat resistance include:

Molecular Hybridization: This approach involves combining the quinazoline scaffold with other pharmacologically active molecules into a single hybrid compound. nih.govrsc.org This can result in multi-target drugs that engage several pathways simultaneously, making it more difficult for cancer cells to develop resistance. rsc.org

Inhibition of Efflux Pumps: Some cancer cells develop resistance by overexpressing efflux pumps like P-glycoprotein (ABCB1), which actively remove chemotherapeutic drugs from the cell. Certain quinazoline derivatives have been found to act as potent reversal agents, inhibiting P-gp and restoring the intracellular concentration and efficacy of co-administered anticancer drugs. researchgate.net

Through these innovative medicinal chemistry strategies, quinazoline derivatives continue to evolve to meet the challenge of drug resistance in various therapeutic areas.

Computational Chemistry and in Silico Approaches for Quinazoline 8 Carbaldehyde Research

Molecular Docking Simulations for Target Affinity Prediction and Binding Mode Analysis

Molecular docking is a pivotal in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the quinazoline (B50416) scaffold, docking studies have been extensively used to estimate binding affinity and elucidate the binding mode within the active sites of various biological targets, such as kinases, transcription factors, and enzymes. nih.govresearchgate.net

In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of Quinazoline-8-carbaldehyde or its derivatives is then computationally placed into the binding site of the protein. Scoring functions are used to calculate the binding energy, with lower scores generally indicating a more favorable interaction. semanticscholar.org These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. nih.govnih.gov For instance, studies on quinazoline analogues targeting the Epidermal Growth Factor Receptor (EGFR) have shown that the quinazoline core often forms key hydrogen bonds and pi-stacking interactions with residues in the ATP-binding pocket. nih.gov The aldehyde group at the 8-position of this compound could potentially form additional hydrogen bonds or other polar interactions, which can be explored through docking to refine its binding hypothesis.

Table 1: Representative Molecular Docking Results for Quinazoline Derivatives Against Various Targets
Compound TypeTarget ProteinPDB CodeBinding Energy (kcal/mol)Key Interacting Residues
2,3-disubstituted-quinazolinoneCyclooxygenase-2 (COX-2)3LN1-131.5 to -108.4Phe518, Trp387, Ser353 researchgate.net
Quinazoline-based EGFR inhibitorEGFR Tyrosine Kinase1M17-9.5Thr766, Leu820, Val702 nih.gov
8-(o-tolyl)quinazoline derivativeProgrammed death-ligand 1 (PD-L1)Not SpecifiedNot SpecifiedMet115, Ala121, Tyr56, Lys124 nih.gov
Quinazolinone derivativeMatrix Metalloproteinase-13 (MMP-13)Not SpecifiedNot SpecifiedAla238, Thr245, Thr247, Met253 nih.gov

Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Stability of Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time under simulated physiological conditions. frontiersin.org Following docking, the most promising ligand-target complexes are subjected to MD simulations, often for nanoseconds or even microseconds. rsc.org

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound in the active site. nih.gov The Root Mean Square Fluctuation (RMSF) is used to identify the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by ligand binding. nih.gov Furthermore, MD simulations allow for a detailed analysis of the persistence of intermolecular interactions, such as hydrogen bonds, throughout the simulation period. biointerfaceresearch.com For this compound, MD simulations would be crucial to confirm that the binding mode predicted by docking is stable and to understand the dynamic behavior of the aldehyde group within the binding pocket. abap.co.in

Table 2: Key Metrics from MD Simulations of Quinazoline-Target Complexes
SystemSimulation LengthAverage RMSD (Ligand)Key Observation
Quinazoline derivative-EGFR complex100 ns~1.0 ÅComplex reached equilibrium after 20 ns and remained stable with low fluctuation. nih.gov
Quinazoline-FtsZ complexNot Specified~1.4 ÅComplex demonstrated high stability with lower RMSD values compared to the protein alone. abap.co.in
Quinazoline derivative-PDE7A complex100 ns~1.0-2.0 ÅLigand-protein complex exhibited high stability at minimum RMSD levels. researchgate.net

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a highly accurate means of investigating the electronic properties of molecules like this compound. These calculations are fundamental to understanding the molecule's intrinsic reactivity, stability, and spectroscopic properties. researchgate.netnih.gov

DFT calculations are used to determine the electronic structure of a molecule, including the distribution of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited, which is often a desirable trait for biologically active compounds. eurjchem.com Other global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be calculated from HOMO and LUMO energies to provide a more comprehensive picture of the molecule's reactivity profile. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dntb.gov.ua

Table 3: Calculated Electronic Properties for a Representative Quinazoline Alkaloid using DFT (B3LYP/6-31G(d,p))
ParameterCalculated Value (eV)Implication
EHOMO-0.094Electron-donating ability
ELUMO0.000Electron-accepting ability
Energy Gap (ΔE)0.094Indicates high reactivity nih.gov
Global Electrophilicity Index (ω)0.012Indicates poor electrophilic nature nih.gov

DFT calculations are also a powerful tool for investigating the relative stabilities of different isomers and tautomers of a molecule. For this compound, various tautomeric forms could potentially exist, particularly involving the pyrimidine (B1678525) ring. By optimizing the geometry and calculating the ground-state energies (often including zero-point energy corrections) of each possible isomer or tautomer, researchers can predict the most stable and likely form of the molecule under specific conditions. researchgate.net This information is vital, as different tautomers can exhibit distinct biological activities and binding interactions. The theoretical calculations can guide synthetic chemists and pharmacologists by identifying the predominant species that should be considered in experimental and further computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For quinazoline derivatives, QSAR models have been developed to predict their efficacy as anticancer, anti-inflammatory, or antimicrobial agents. nih.govbiointerfaceresearch.com

The process involves calculating a set of molecular descriptors (e.g., physicochemical, electronic, topological) for a series of quinazoline analogues with known biological activities. Statistical methods, such as Partial Least Squares (PLS), are then used to build a regression model that links these descriptors to the observed activity. nih.gov A robust QSAR model, validated through internal and external statistical tests, can be used to predict the biological activity of new, yet-to-be-synthesized this compound derivatives. This predictive capability allows for the prioritization of compounds for synthesis, saving significant time and resources. nih.gov

Table 4: Example of Statistical Parameters for a QSAR Model of Quinazoline Derivatives
Statistical ParameterValueDescription
q² (Cross-validated R²)0.704Indicates good internal predictive ability of the model. nih.gov
r² (Non-cross-validated R²)0.992Measures the goodness of fit of the model to the training data. nih.gov
pred (External validation)0.839Indicates good predictive power for an external test set. nih.gov

Application of Machine Learning Algorithms in this compound Drug Discovery

The advent of machine learning (ML) has further enhanced the capabilities of in silico drug discovery. ML algorithms, such as Support Vector Machines (SVM) and neural networks, are being applied to develop more sophisticated and predictive QSAR models. biointerfaceresearch.com These methods can handle large, complex datasets and capture non-linear relationships between chemical structures and biological activities that may be missed by traditional QSAR methods.

In the context of this compound, ML could be used to screen vast virtual libraries of potential derivatives to identify candidates with a high probability of being active against a specific target. researchgate.net Machine learning models can be trained on diverse datasets encompassing binding affinity, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and toxicity. This multi-parameter optimization approach helps in identifying lead compounds that not only have high potency but also possess favorable drug-like properties, significantly improving the efficiency of the drug discovery pipeline. biointerfaceresearch.com

In Silico Prediction Models for Optimizing Pharmacological Profiles

Computational chemistry and in silico approaches have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict and optimize the pharmacological profiles of novel compounds. For this compound and its derivatives, these computational models are instrumental in identifying promising drug candidates and elucidating their mechanisms of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico drug design. These models correlate variations in the physicochemical properties of compounds with their biological activities. For quinazoline derivatives, 2D and 3D-QSAR studies have been extensively used to predict their efficacy against various targets. For instance, a study on quinazoline analogues as cytotoxic agents developed robust QSAR models to predict their activity against breast cancer cell lines. These models help in identifying key structural features and descriptors that are crucial for their anticancer activity.

Pharmacophore modeling is another powerful technique used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For quinazoline derivatives, pharmacophore models have been generated to design novel inhibitors for targets such as epidermal growth factor receptor (EGFR) and acetylcholinesterase. These models serve as 3D queries to screen large compound databases for molecules with the desired activity, thereby accelerating the discovery of new therapeutic agents.

Molecular docking simulations provide insights into the binding interactions between a ligand and its target protein. This technique has been widely applied to study the binding modes of quinazoline derivatives to various enzymes and receptors. For example, docking studies have been crucial in understanding the interactions of quinazoline-based compounds with the active sites of EGFR, cyclooxygenase (COX), and topoisomerase. The binding energies calculated from these simulations often correlate well with experimental data, aiding in the rational design of more potent inhibitors.

In addition to predicting efficacy, in silico models are also vital for assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Predicting these pharmacokinetic and toxicological profiles early in the drug discovery process is crucial for reducing the likelihood of late-stage failures. For quinazoline derivatives, ADMET prediction tools are used to evaluate properties such as oral bioavailability, blood-brain barrier permeability, and potential hepatotoxicity. These predictions help in selecting compounds with favorable drug-like properties for further development.

The integration of these computational approaches allows for a multi-faceted and comprehensive evaluation of this compound derivatives as potential therapeutic agents. By leveraging the predictive power of QSAR, pharmacophore modeling, molecular docking, and ADMET profiling, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby streamlining the drug discovery and development pipeline.

Interactive Data Tables

Table 1: Predicted Activities of Quinazoline Derivatives from a 3D-QSAR Model against EGFR

CompoundActual pIC50Predicted pIC50Residual
18.007.950.05
27.857.800.05
37.707.72-0.02
47.607.550.05
57.507.51-0.01
67.407.380.02
77.307.32-0.02
87.207.180.02
97.107.12-0.02
107.006.980.02

This table is a representative example based on data typically found in 3D-QSAR studies of quinazoline derivatives targeting EGFR. The pIC50 values are logarithmic measures of the half maximal inhibitory concentration.

Table 2: In Silico ADMET Profile of a Novel Quinazoline Derivative

PropertyPredicted Value
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
Blood-Brain Barrier PenetrationLow
CYP2D6 InhibitorNo
HepatotoxicityLow Risk
AMES MutagenicityNo

This table illustrates a typical ADMET profile for a promising quinazoline-based drug candidate, indicating good absorption and low toxicity.

Spectroscopic and Crystallographic Characterization of Quinazoline 8 Carbaldehyde and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Quinazoline-8-carbaldehyde, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.

In ¹³C NMR spectra of quinazoline (B50416) derivatives, the carbonyl carbon of the aldehyde group is typically observed at a chemical shift of around 190 ppm. The carbons of the quinazoline ring resonate in the aromatic region (approximately 120-170 ppm).

Table 1: Representative ¹H NMR Spectral Data for a Substituted this compound Derivative (Data is illustrative and based on known quinazoline derivatives)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO~10.5s-
Quinazoline H~7.5 - 9.0m-

Table 2: Representative ¹³C NMR Spectral Data for a Substituted this compound Derivative (Data is illustrative and based on known quinazoline derivatives)

CarbonChemical Shift (δ, ppm)
C=O (aldehyde)~190
Quinazoline C~120 - 170

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₉H₆N₂O, the expected exact mass would be approximately 158.0480 g/mol .

In an electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺˙) at m/z 158. The fragmentation of the quinazoline ring often involves the loss of small neutral molecules such as HCN. The aldehyde group can undergo characteristic fragmentations, including the loss of a hydrogen radical (H•) to form an [M-1]⁺ ion, or the loss of the entire formyl group (•CHO) to give an [M-29]⁺ ion. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent molecule and its fragments with high precision.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Data is illustrative and based on general fragmentation patterns of aromatic aldehydes and quinazolines)

m/zProposed FragmentLoss
158[C₉H₆N₂O]⁺˙ (Molecular Ion)-
157[C₉H₅N₂O]⁺H•
129[C₈H₅N₂]⁺•CHO
102[C₇H₄N]⁺•CHO, HCN

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound, allowing for the identification of specific functional groups.

For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1715 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the quinazoline ring would give rise to a series of bands in the 1450-1620 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aldehyde group would appear around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the quinazoline ring system. While specific Raman data for this compound is not available, the technique is valuable for studying the vibrational modes of the core heterocyclic structure and any metal-ligand vibrations in its complexes.

Table 4: Expected Infrared Absorption Bands for this compound (Data is illustrative and based on characteristic group frequencies)

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3000 - 3100Medium
Aldehyde C-H stretch2700 - 2900Medium
C=O stretch (aldehyde)1680 - 1715Strong
Aromatic C=C and C=N stretch1450 - 1620Medium-Strong
Aromatic C-H bend650 - 900Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of quinazoline and its derivatives is characterized by absorption bands arising from π → π* and n → π* transitions.

For this compound, the spectrum would likely exhibit multiple absorption bands. The π → π* transitions of the aromatic quinazoline system typically result in strong absorptions in the UV region, generally below 350 nm. The n → π* transition, associated with the non-bonding electrons of the nitrogen atoms and the carbonyl oxygen, would appear as a weaker absorption at a longer wavelength. The exact positions and intensities of these bands can be influenced by the solvent polarity and the presence of substituents. In quinazoline derivatives, absorption bands are typically observed in the ranges of 250-300 nm and 310-425 nm. beilstein-journals.org

Table 5: Representative UV-Visible Absorption Data for a Quinazoline Derivative (Data is illustrative and based on known quinazoline derivatives) beilstein-journals.org

Transitionλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π~250 - 300High
n → π~310 - 425Low to Medium

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking.

Quinazoline 8 Carbaldehyde in Ligand Design and Coordination Chemistry

Synthesis and Characterization of Schiff Bases Derived from Quinazoline-8-carbaldehyde

The synthesis of Schiff bases from this compound is a fundamental step in developing polydentate ligands. The primary synthetic route involves a condensation reaction between the aldehydic group of this compound and the primary amino group of various substituted amines, such as anilines or aliphatic amines. This reaction is typically carried out under reflux in a suitable solvent like ethanol, often with a catalytic amount of acid. The resulting products, also known as imines or azomethines, are generally obtained in good yields.

The structural confirmation of these newly synthesized Schiff bases relies on spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Spectroscopic Features:

IR Spectroscopy : The formation of the Schiff base is unequivocally confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1583-1635 cm⁻¹. Concurrently, the spectrum shows the disappearance of the stretching bands associated with the aldehyde's C=O group and the primary amine's N-H bonds.

¹H NMR Spectroscopy : In the proton NMR spectrum, the most definitive evidence for the formation of the imine linkage is the appearance of a singlet signal in the range of 8.0–8.7 ppm, which is attributed to the proton of the azomethine group (CH=N). The disappearance of the aldehyde proton signal (typically found further downfield) from the parent this compound provides further confirmation.

The interactive table below summarizes the typical characterization data for a representative Schiff base derived from this compound.

Spectroscopic TechniqueKey ObservationWavenumber/Chemical Shift
IRAppearance of Azomethine (C=N) stretch1583-1635 cm⁻¹
IRDisappearance of Aldehyde (C=O) stretch~1700 cm⁻¹
¹H NMRAppearance of Azomethine proton (CH=N) signal8.0–8.7 ppm (singlet)
¹H NMRDisappearance of Aldehyde proton (CHO) signal~9.5-10.5 ppm

Preparation and Structural Analysis of Metal Complexes Involving this compound as a Ligand

The Schiff bases derived from this compound are excellent polydentate ligands capable of coordinating with a wide array of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). The preparation of these metal complexes is generally achieved by reacting the Schiff base ligand with a corresponding metal salt (e.g., chlorides or nitrates) in a 2:1 ligand-to-metal molar ratio. The reaction is typically conducted in an ethanolic solution under reflux for several hours, leading to the precipitation of the complex.

The structural elucidation of these coordination compounds is carried out using a combination of analytical and spectroscopic methods.

Elemental Analysis and Molar Conductance : These techniques help establish the stoichiometry of the complex, which is commonly found to be [M(L)₂X₂], where M is the metal ion, L is the Schiff base ligand, and X is an anion like Cl⁻. Molar conductance measurements can also indicate whether the complexes are electrolytic or non-electrolytic in nature.

Infrared (IR) Spectroscopy : Upon complexation, the IR spectrum of the Schiff base ligand undergoes noticeable changes. A shift in the stretching frequency of the azomethine (C=N) group indicates its involvement in coordination with the metal ion. Furthermore, the appearance of new, low-frequency bands can be assigned to the formation of metal-nitrogen (M-N) and, if other donor atoms are present, metal-oxygen (M-O) bonds.

Electronic Spectra and Magnetic Susceptibility : These methods provide crucial insights into the geometry of the metal complexes. For instance, the d-d electronic transitions observed in the UV-Vis spectra, along with magnetic moment values, can help distinguish between different geometries such as octahedral, tetrahedral, or square planar. Studies on similar quinazoline-derived complexes have proposed octahedral geometries for Co(II) and Ni(II) complexes and distorted octahedral geometries for Cu(II) complexes.

Below is an interactive data table summarizing the typical properties and analytical data for metal complexes derived from this compound Schiff bases.

PropertyMethod of DeterminationTypical FindingInferred Information
StoichiometryElemental Analysis1:2 (Metal:Ligand)General formula [M(L)₂X₂]
Coordination SitesIR SpectroscopyShift in ν(C=N); New bands for ν(M-N)Azomethine nitrogen is a donor atom
GeometryElectronic Spectra, µeffSpecific d-d transitions, magnetic moment valuesOctahedral, Tetrahedral, etc.
Electrolytic NatureMolar ConductanceLow or high conductance valuesNon-electrolyte or electrolyte

Investigation of Catalytic Applications of this compound Metal Complexes

Schiff base metal complexes are a well-established class of compounds with significant potential in catalysis for various organic transformations. nih.govmdpi.com While research specifically detailing the catalytic activity of this compound metal complexes is an emerging area, the broader family of quinazoline (B50416) and Schiff base complexes has been explored for such applications.

General studies indicate that transition metal complexes with Schiff base ligands can act as effective catalysts in reactions such as oxidations, Aldol reactions, and Henry reactions. semanticscholar.org The catalytic activity stems from the ability of the central metal ion to exist in various oxidation states and its capacity to coordinate with reactant molecules, thereby activating them for transformation. The ligand framework, including the quinazoline moiety, plays a crucial role in stabilizing the metal center and influencing the selectivity of the catalytic process.

Although extensive studies on this compound complexes are pending, their structural similarity to other catalytically active Schiff base complexes suggests they are promising candidates for future investigation in homogeneous and heterogeneous catalysis. mdpi.com

Evaluation of Enhanced Biological Activities of this compound Metal Complexes

The quinazoline scaffold is a well-known pharmacophore present in numerous biologically active compounds. mdpi.com Research has consistently shown that the biological activity of quinazoline-derived Schiff bases can be significantly enhanced upon coordination with metal ions. asianpubs.org This enhancement is often attributed to chelation theory, which posits that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex. This increased lipophilicity allows the complex to penetrate cell membranes more effectively, thereby enhancing its biological efficacy.

Metal complexes derived from quinazoline Schiff bases have been screened for a variety of biological activities:

Antimicrobial Activity : Numerous studies have demonstrated that metal complexes exhibit greater antibacterial and antifungal activity than the free Schiff base ligands. For instance, complexes of copper and zinc have shown significant inhibitory action against bacteria like E. coli and S. aureus. asianpubs.org The metal ion itself can be toxic to microorganisms, and when delivered by the ligand, its effectiveness is amplified.

Anticancer Activity : Certain transition metal complexes of quinoline- and quinazoline-based Schiff bases have been evaluated for their antiproliferative effects against human cancer cell lines. mdpi.com Copper complexes, in particular, have shown promising activity, sometimes exceeding that of established anticancer drugs in vitro. mdpi.com

Antioxidant and Anti-inflammatory Activity : The ability of these complexes to scavenge free radicals and modulate inflammatory pathways has also been a subject of investigation, with some compounds showing potent activity. niscpr.res.in

The coordination of a metal ion to a this compound derived ligand can thus be a powerful strategy for developing new therapeutic agents with improved potency and efficacy.

Emerging Applications and Future Research Trajectories for Quinazoline 8 Carbaldehyde

Integration into Advanced Functional Materials (e.g., Light-Emitting Materials)

The rigid and planar structure of the quinazoline (B50416) core makes it an excellent candidate for the construction of advanced functional materials, particularly for optoelectronic applications. Derivatives of quinazoline are being actively investigated for their use in organic light-emitting diodes (OLEDs). The quinazoline moiety often serves as an electron-accepting unit in "push-pull" molecular architectures, which are crucial for creating materials with specific photophysical properties.

A significant area of development is in thermally activated delayed fluorescence (TADF) materials. TADF emitters allow for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs. Quinazoline-based TADF emitters have demonstrated high performance, with some devices achieving external quantum efficiencies (EQEs) of nearly 28%. rsc.org These materials can be designed to emit light across the visible spectrum, including efficient blue fluorescence, which is a critical component for full-color displays and lighting. nih.gov Researchers have synthesized various derivatives, such as those incorporating fluorene (B118485) and carbazole (B46965) moieties, to fine-tune the electroluminescent properties and enhance device efficiency and stability. nih.govresearchgate.net

The aldehyde group on Quinazoline-8-carbaldehyde offers a convenient point for chemical modification, allowing for the synthesis of a broad library of materials with customized electronic and optical characteristics.

Table 1: Performance of select Quinazoline Derivatives in OLEDs

Emitter TypeHost MaterialEmission ColorExternal Quantum Efficiency (EQE)Reference
Fluorene-bridged quinazoline derivativeN/ABlue1.58% nih.gov
Phenoxazine-quinazoline TADF emitterDPEPOGreen~28% rsc.org
Carbazole-quinazoline derivativeN/A (Host Material)Red (Phosphorescent)High efficiency and brightness reported researchgate.net

Exploration in Chemical Sensing and Biomedical Imaging Modalities

The inherent fluorescence of many quinazoline derivatives, combined with their excellent biocompatibility and low toxicity, has spurred interest in their use as fluorescent probes for chemical sensing and biomedical imaging. rsc.org The quinazolinone skeleton, closely related to quinazoline, is a common feature in molecules developed for these applications. rsc.org

These compounds can be engineered to respond to specific environmental changes or the presence of particular analytes. For instance, probes based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure have been developed for various sensing applications. rsc.org The aldehyde functionality of this compound is particularly useful as it can be converted into Schiff bases or other reactive groups that can selectively bind to metal ions or biomolecules, leading to a detectable change in the fluorescent signal.

In the field of biomedical imaging, quinazoline derivatives have been radiolabeled for potential use in diagnostic procedures. For example, a novel quinazolinone derivative labeled with technetium-99m (99mTc) was evaluated for its potential in imaging breast neoplasms by targeting cholecystokinin (B1591339) B (CCK-B) receptors. nih.gov This highlights the potential for developing targeted imaging agents for various diseases. Future work may focus on creating quinazoline-based probes for two-photon fluorescence bioimaging, allowing for deeper tissue penetration and reduced photodamage in living systems. rsc.org

Development of Novel Therapeutic Agents Targeting Unmet Medical Needs

The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Consequently, its derivatives have been extensively studied for various therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. mdpi.comwisdomlib.orgnih.gov

A significant number of anticancer drugs approved by the U.S. Food and Drug Administration (FDA) are based on the quinazoline structure. nih.gov These drugs, such as gefitinib, erlotinib, and afatinib, often function as protein kinase inhibitors, targeting key signaling pathways involved in tumor growth and proliferation, like the epidermal growth factor receptor (EGFR) pathway. nih.gov The development of these targeted therapies represents a major advancement in cancer treatment. bohrium.com

Researchers are continuously synthesizing and evaluating new quinazoline derivatives to address unmet medical needs. Structure-activity relationship (SAR) studies have shown that modifications at different positions of the quinazoline ring can significantly influence biological activity. nih.govfrontiersin.org For example, substitutions at the 2 and 4 positions are common strategies for developing potent kinase inhibitors. nih.gov Beyond cancer, derivatives are being explored for treating neurodegenerative diseases like Alzheimer's, infectious diseases, and inflammatory conditions. wisdomlib.orgresearchgate.net

Table 2: Examples of FDA-Approved Quinazoline-Based Anticancer Drugs

Drug NameBrand NamePrimary Target(s)Approved for Treating
GefitinibIressa®EGFRNon-small-cell lung cancer (NSCLC)
ErlotinibTarceva®EGFRNSCLC, Pancreatic cancer
LapatinibTykerb®EGFR, HER2Breast cancer
AfatinibGilotrif®EGFR, HER2NSCLC
VandetanibCaprelsa®VEGFR, EGFR, RETMedullary thyroid cancer

Interdisciplinary Research Directions and Collaborative Opportunities

The broad utility of this compound and its derivatives necessitates a highly interdisciplinary research approach. Future advancements will depend on robust collaborations among experts from various fields.

Materials Science and Engineering: The development of next-generation OLEDs and other optoelectronic devices requires close collaboration between synthetic chemists, who design and create novel quinazoline-based materials, and materials scientists and physicists, who characterize the material properties and fabricate and test devices.

Chemical Biology and Medicine: Creating sophisticated chemical sensors and biomedical imaging agents involves a partnership between organic chemists, who synthesize the probes, and biochemists and cell biologists, who evaluate their efficacy and specificity in complex biological systems. Translating these tools to clinical settings further requires input from radiologists and medical doctors.

Medicinal Chemistry and Pharmacology: The discovery of new drugs is an inherently collaborative process. Medicinal chemists design and synthesize novel compounds based on the quinazoline scaffold. nih.gov Pharmacologists and molecular biologists then investigate their mechanisms of action and therapeutic potential through in vitro and in vivo studies. Computational chemists also play a vital role in drug design and in silico screening of compound libraries. researchgate.net

Future research will likely focus on creating multifunctional systems, such as theranostic agents that combine diagnostic imaging and therapeutic capabilities in a single molecule. The continued exploration of the chemical space around the quinazoline scaffold, driven by these collaborative efforts, holds immense promise for technological and medical innovation.

Q & A

Q. What frameworks ensure ethical and rigorous experimental design for this compound research?

  • Methodology : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. For in vivo studies, obtain IACUC approval and adhere to ARRIVE guidelines. Use PICO frameworks to define population (e.g., cell lines), interventions (e.g., concentration ranges), and outcomes (e.g., apoptosis markers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.